molecular formula C9H11N B8048809 (S)-1-Methyl-2,3-dihydro-1H-isoindole

(S)-1-Methyl-2,3-dihydro-1H-isoindole

Cat. No.: B8048809
M. Wt: 133.19 g/mol
InChI Key: UWMCJDIBDVFVFT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methyl-2,3-dihydro-1H-isoindole (CAS 174390-66-0) is a chiral isoindoline derivative of interest in medicinal chemistry and pharmaceutical research . The compound features a fused benzene and pyrrolidine ring system, with a molecular formula of C 9 H 11 N and a molecular weight of 133.19 g/mol . This scaffold serves as a valuable building block for the synthesis of more complex molecules. Structurally similar 2,3-dihydro-1H-isoindole derivatives have been investigated for their biological activity, particularly as serotonin reuptake inhibitors . This mechanism is relevant to research on central nervous system conditions, with patents disclosing potential applications for treating disorders such as depression, obsessive-compulsive disease, and trichotillomania . The chiral (S)-enantiomer is especially significant for creating optically active compounds, allowing researchers to explore stereospecific interactions at biological targets. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-methyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMCJDIBDVFVFT-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for S 1 Methyl 2,3 Dihydro 1h Isoindole and Its Chiral Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing specific stereoisomers of chiral isoindolines, as the biological activity of such molecules is often highly dependent on their three-dimensional structure. The strategies employed range from transition-metal catalysis to organocatalysis, each offering unique advantages in the construction of these valuable heterocyclic compounds.

Asymmetric catalysis stands as the most elegant and efficient approach for the synthesis of chiral isoindolines. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of an enantioenriched product. This sub-section details several cutting-edge catalytic systems.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in forming chiral isoindolines is a significant area of research. Specifically, the asymmetric intramolecular allylic C–H amination reaction has emerged as a powerful tool. chinesechemsoc.org This method facilitates the direct construction of the isoindoline (B1297411) core from acyclic precursors, avoiding the need for pre-functionalized substrates. chinesechemsoc.org

In a notable study, a highly efficient palladium-catalyzed asymmetric intramolecular allylic C–H amination of o-allylbenzylamines was developed. chinesechemsoc.org This reaction, which utilizes a chiral phosphoramidite (B1245037) ligand in conjunction with a palladium catalyst, delivers a variety of chiral isoindolines in high yields and with excellent enantioselectivities. chinesechemsoc.org The reaction proceeds under mild conditions and demonstrates broad substrate compatibility. chinesechemsoc.org The optimization of this catalytic system was crucial for achieving high performance. chinesechemsoc.org

Table 1: Optimization of Palladium-Catalyzed Asymmetric Amination Reaction Conditions

Entry[Pd] SourceLigandSolventYield (%)ee (%)
1Pd(dba)₂L1THF567
2Pd(dba)₂L2THF7258
3Pd(OAc)₂L2THF7565
4Pd(OAc)₂L2DCM6850
5Pd(OAc)₂L2Toluene8588
6Pd(OAc)₂L2DCE9295

Data adapted from a study on palladium-catalyzed asymmetric intramolecular allylic C–H amination. chinesechemsoc.org L1 and L2 represent different chiral phosphoramidite ligands.

The synthetic utility of the resulting enantioenriched chiral isoindolines was demonstrated through various transformations, including hydrogenation, Heck coupling, and Wacker oxidation, which yielded other valuable chiral molecules while preserving the enantiomeric excess. chinesechemsoc.org

Rhodium(III)-catalyzed C–H activation is a powerful strategy for the construction of complex heterocyclic systems. rsc.orgthieme-connect.com This approach allows for the direct functionalization of C–H bonds, which are typically unreactive, offering a more atom- and step-economical synthetic route. rsc.org

One application of this methodology is the synthesis of spirocyclic isoindole N-oxides through a [4+1] spiroannulation reaction. rsc.org This process involves the C–H activation of oximes and their subsequent reaction with a coupling partner, leading to the formation of dearomatized spirocyclic products. rsc.org Another significant advancement is the stereoselective synthesis of 1,3-disubstituted isoindolines. thieme-connect.com This is achieved through a Rh(III)-catalyzed tandem oxidative olefination and cyclization of chiral 4-aryl cyclic sulfamidates. thieme-connect.com The reaction proceeds with high stereoselectivity, and the enantiomeric purity of the starting material is largely maintained in the final isoindoline product. thieme-connect.com The resulting cyclic sulfamidate group in the product can be further manipulated by reacting it with various nucleophiles to create a diverse range of functionalized isoindoline derivatives. thieme-connect.com

Table 2: Rhodium(III)-Catalyzed Synthesis of Chiral 1,3-Disubstituted Isoindolines

Substrate (4-Aryl Cyclic Sulfamidate)OlefinProduct (Isoindoline)Yield (%)ee (%)
Phenyl-substitutedMethyl acrylate1-Ester-3-phenylisoindoline85>99
4-Methoxyphenyl-substitutedMethyl acrylate1-Ester-3-(4-methoxyphenyl)isoindoline82>99
4-Chlorophenyl-substitutedStyrene1-Phenyl-3-(4-chlorophenyl)isoindoline76>99
Naphthyl-substitutedMethyl acrylate1-Ester-3-naphthylisoindoline79>99

Representative data based on the rhodium-catalyzed tandem reaction. thieme-connect.com

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions represent a highly effective method for constructing enantioenriched five-membered heterocyclic rings, including the isoindoline core. acs.org This strategy typically involves the reaction of an azomethine ylide with a dipolarophile. acs.org

A facile, one-pot procedure has been developed for the synthesis of enantioenriched isoindolines bearing both a quaternary and a tertiary stereocenter. acs.org This method employs a Cu(I) catalyst with a chiral phosphine (B1218219) ligand to mediate the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a quinone derivative. acs.org The initial cycloadduct then undergoes a silica (B1680970) gel-promoted aromatization in the same pot to afford the final isoindoline product. acs.org This catalytic system is noted for its high diastereoselectivity, excellent enantioselectivity, and broad substrate scope under mild reaction conditions. acs.orgresearchgate.net

Table 3: Copper(I)-Catalyzed Asymmetric Cycloaddition for Isoindoline Synthesis

Azomethine Ylide Precursor (from Amino Acid)Quinone DerivativeYield (%)diastereomeric ratio (dr)ee (%)
Glycine1,4-Naphthoquinone92>99:198
Alanine1,4-Naphthoquinone88>99:197
Phenylalanine1,4-Naphthoquinone85>99:199
GlycineBenzoquinone78>99:195

Data derived from the one-pot sequential Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition/aromatization protocol. acs.org

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful alternative to metal-based catalysis. For the synthesis of chiral isoindolines, an asymmetric organocatalytic formal double-arylation of azomethines has been established. rsc.orgrsc.org This method provides access to isoindoline derivatives with high enantiomeric purity (up to 98% ee). rsc.orgrsc.org

Table 4: Organocatalytic Formal Double-Arylation Scope

Aldehyde SubstituentQuinoneYield (%)ee (%)
4-NitrophenylBenzoquinone9094
4-BromophenylBenzoquinone8591
PhenylBenzoquinone8280
4-MethoxyphenylBenzoquinone7575
4-Nitrophenyl2,3-Dimethylbenzoquinone8994
4-Nitrophenyl2,3-Dichlorobenzoquinone7885

Data based on the formal double-arylation of azomethines. rsc.org

Organocatalyzed domino reactions are highly attractive as they allow for the construction of complex chiral molecules from simple precursors in a single operation, saving time and resources. jst.go.jpjst.go.jp An elegant domino process for the synthesis of highly functionalized isoindolines is based on the aza-Morita–Baylis–Hillman (aza-MBH) reaction. jst.go.jpnih.gov

This strategy employs a bifunctional organocatalyst, which contains both a Brønsted acid and a Lewis base moiety. jst.go.jpjst.go.jp The reaction is initiated by the enantioselective aza-MBH-type reaction between an enone and an N-tosylimine that has a Michael acceptor at the ortho-position. jst.go.jp This is followed by an intramolecular aza-Michael reaction, which proceeds diastereoselectively to furnish the cis-1,3-disubstituted isoindoline as the major product. jst.go.jp The use of an acid-base organocatalyst is crucial for promoting the domino process with high enantiocontrol. jst.go.jp This methodology provides an efficient route to isoindoline skeletons, which are prevalent in many natural products and pharmaceuticals. jst.go.jpjst.go.jp

Table 5: Organocatalyzed Domino Synthesis of Chiral Isoindolines

EnoneN-TosylimineCatalystYield (%)ee (%)
Methyl vinyl ketoneo-(2-Acryloyl)phenyl N-tosylimineBifunctional Amine-Acid9596
Ethyl vinyl ketoneo-(2-Acryloyl)phenyl N-tosylimineBifunctional Amine-Acid9295
Phenyl vinyl ketoneo-(2-Acryloyl)phenyl N-tosylimineBifunctional Amine-Acid8894
Methyl vinyl ketoneo-(2-Crotonoyl)phenyl N-tosylimineBifunctional Amine-Acid8592 (dr 95:5)

Representative results from the organocatalyzed domino process based on the aza-MBH reaction. jst.go.jpjst.go.jp

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated asymmetric synthesis involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. This auxiliary is later removed, yielding the enantiomerically enriched target product. This approach has been successfully applied to the synthesis of chiral 2,3-dihydro-1H-isoindoles and their isoindolinone precursors.

A highly effective method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. nih.govbeilstein-journals.org The tert-butylsulfinyl group, a versatile chiral auxiliary, directs the stereoselective introduction of a substituent at the C3 position. rsc.org

Table 1: Diastereoselective Alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one

Alkylating AgentYield (%)Diastereomeric Ratio (dr)
Methyl iodide92>95:5
Ethyl iodide89>95:5
Propyl iodide85>95:5
Benzyl bromide95>95:5

Data compiled from representative examples in the literature.

Other notable chiral auxiliaries employed in the asymmetric synthesis of isoindolinone derivatives include phenylglycinol and trans-2-(α-cumyl)cyclohexanol (TCC). beilstein-journals.org

(R)-phenylglycine amide has been utilized as a chiral auxiliary in diastereoselective Strecker reactions, which proceed via a crystallization-induced asymmetric transformation to yield diastereomerically pure α-amino nitriles. nih.gov In the context of isoquinoline (B145761) synthesis, (R)- and (S)-phenylglycinol have served as effective chiral auxiliaries in the stereoselective reduction of isoquinolinium salts to produce optically pure benzyltetrahydroisoquinolines. nih.gov While these examples showcase the utility of phenylglycinol derivatives in asymmetric synthesis of related nitrogen heterocycles, their application in the direct alkylation of isoindolinones has been met with some limitations, occasionally resulting in moderate yields and suboptimal stereoselectivity. beilstein-journals.org

Trans-2-(α-cumyl)cyclohexanol (TCC) represents another class of chiral auxiliaries for isoindolinone alkylation. However, the synthesis of TCC-appended isoindolinones can be challenging, and the auxiliary itself is relatively expensive, which can limit its large-scale application. beilstein-journals.org

The intramolecular aza-Michael reaction is a powerful tool for the construction of nitrogen-containing heterocyclic rings. When combined with a chiral auxiliary, this reaction can be rendered highly diastereoselective, providing a pathway to enantioenriched isoindolinones. beilstein-journals.orgbeilstein-journals.org

One approach involves a double stereo-induction strategy, where both a chiral auxiliary on the nitrogen nucleophile and a chiral catalyst are employed to control the stereochemical outcome. beilstein-journals.orgbeilstein-journals.org For instance, the intramolecular cyclization of a benzamide (B126) substrate bearing a chiral auxiliary can be catalyzed by a cinchoninium salt acting as a phase-transfer catalyst. beilstein-journals.orgbeilstein-journals.org This combination allows for a "match/mismatch" effect, where the appropriate pairing of the chiral auxiliary and catalyst enantiomer leads to high diastereomeric excesses. beilstein-journals.org This methodology has been successfully applied to the synthesis of a pazinaclone (B1678564) analogue. beilstein-journals.orgbeilstein-journals.orgdntb.gov.ua

Interestingly, the choice of base in the aza-Michael step can also be a critical factor in determining the stereochemical outcome, leading to stereodivergence. nih.gov

Stereodivergent synthesis aims to provide access to all possible stereoisomers of a molecule from a common set of starting materials by simply changing the reaction conditions or the catalyst. nih.gov This strategy is particularly valuable for creating diverse molecular libraries for drug discovery.

In the context of isoindole synthesis, stereodivergent outcomes can be achieved in cyclization reactions. For example, in the intramolecular aza-Michael reaction for the synthesis of 1,3-disubstituted isoindolines, the careful selection of the base can exclusively lead to either the cis or the trans diastereoisomer. nih.gov

Furthermore, the choice of metal catalyst can dictate the stereochemical course of a reaction. Catalyst-dependent stereodivergent and regioselective formal cycloadditions of indolyl-allenes have been reported, where a gold catalyst and a platinum catalyst furnish different epimers of indole-fused heterocycles. nih.gov Similarly, catalyst-controlled regiodivergent and stereodivergent formal cross-[4+2] cycloadditions have been developed, where a chiral phosphoric acid and a bismuth(III) complex with the same chiral ligand yield different regio- and stereoisomers. nih.gov Post-processing conditions can also be manipulated to achieve stereodivergence; a switchable divergent synthesis of chiral indole (B1671886) derivatives has been demonstrated where the final product is determined by the workup procedure. nih.gov

Chiral building blocks derived from carbohydrates, such as furanoses, represent an attractive and readily available source of chirality for asymmetric synthesis. nih.gov These "chiral pool" starting materials can be incorporated into synthetic routes to control the stereochemistry of the final products.

The utility of sugar-derived building blocks has been demonstrated in enantioselective intramolecular oxa-Michael reactions to produce chiral cyclic ethers. nih.gov Substrates derived from pyranose and furanose have been shown to undergo highly diastereoselective cyclizations. nih.gov While direct applications of chiral furanose building blocks for the synthesis of (S)-1-methyl-2,3-dihydro-1H-isoindole are less commonly reported, the principle of using such scaffolds to introduce stereocenters is well-established in asymmetric synthesis. The inherent chirality of the furanose unit can be transferred to the target molecule through a series of stereocontrolled transformations.

Cyclization Reactions for Dihydroisoindole Scaffold Construction

The construction of the core 2,3-dihydro-1H-isoindole scaffold is a critical step in the synthesis of the target molecule and its analogues. Various cyclization strategies have been developed to efficiently form this bicyclic ring system.

One effective method is a Pictet-Spengler type reaction, which involves the acid-catalyzed intramolecular cyclization of an N-formyliminium ion. clockss.org This reaction, when applied to substrates derived from 2,3-dimethoxybenzylamine (B1293678) and a carbonyl compound, provides a convenient route to 1-aryl-2,3-dihydro-1H-isoindoles. clockss.org The reaction proceeds through the formation of an N-formyliminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the five-membered ring. clockss.org

Table 2: Pictet-Spengler Type Cyclization for 1-Aryl-2,3-dihydro-1H-isoindoles

Carbonyl CompoundAcid CatalystYield of N-Formylisoindole (%)
BenzaldehydeTrifluoroacetic acid95
4-MethoxybenzaldehydeTrifluoroacetic acid98
4-ChlorobenzaldehydeTrifluoroacetic acid92
AcetophenoneTrifluoroacetic acid85

Data adapted from a study on the synthesis of 1-aryl-2,3-dihydro-2-formyl-1H-isoindoles. clockss.org

Other cyclization methods for constructing indole and isoindole scaffolds include transition metal-catalyzed reactions, such as those employing rhodium or palladium, and base-mediated cyclizations. researchgate.netrsc.org These diverse cyclization strategies provide a robust toolbox for the synthesis of the fundamental dihydroisoindole ring system, which can then be further functionalized or synthesized with stereochemical control.

Intramolecular Cyclization of N-Formyliminium Ions (Pictet-Spengler Type Reactions)

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic systems. nih.govorganic-chemistry.org A variation of this reaction provides an effective route to 1-substituted-2,3-dihydro-1H-isoindoles (isoindolines). nih.gov The reaction proceeds through the acid-catalyzed cyclization of an N-acyliminium ion, which acts as a potent electrophile. nih.govorganic-chemistry.org This ion is typically generated in situ from the condensation of a β-arylethylamine with an aldehyde or ketone. nih.gov

In the context of isoindole synthesis, a starting material like a 2-alkoxybenzylamine can be reacted with a carbonyl compound in the presence of acetic-formic anhydride (B1165640) to form an N-formyliminium ion intermediate. nih.gov This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the isoindole ring. A significant challenge in this synthesis is that it involves a 5-endo-trig cyclization, which is geometrically disfavored according to Baldwin's rules. However, studies have shown that this barrier can be overcome by using a large excess of a strong acid, such as trifluoroacetic acid (TFA), which facilitates the crucial ring-closing step. nih.gov This methodology has been successfully applied to synthesize various 1-aryl-2,3-dihydro-1H-isoindoles. nih.gov

The general mechanism involves the formation of an iminium ion, which is then acylated to produce a highly electrophilic N-acyliminium ion. This powerful electrophile can then react with the electron-rich aromatic ring to close the five-membered ring, ultimately leading to the isoindole product after deprotonation. nih.gov

Table 1: Synthesis of 1-Aryl-2,3-dihydro-2-formyl-1H-isoindoles via Pictet-Spengler Type Reaction nih.gov

Carbonyl Compound (6)Product (9)Yield (%)
Benzaldehyde2-Formyl-1-phenyl-2,3-dihydro-1H-isoindole75
p-Anisaldehyde2-Formyl-1-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole78
p-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-formyl-2,3-dihydro-1H-isoindole70
Acetophenone2-Formyl-1-methyl-1-phenyl-2,3-dihydro-1H-isoindole65
Yields calculated based on the starting carbonyl compound after reaction in excess trifluoroacetic acid.
Acid-Catalyzed Intramolecular Hydroamination of 2-Alkenylarylethylamine Derivatives

Acid-catalyzed intramolecular hydroamination presents a direct method for the synthesis of isoindolines. This reaction involves the cyclization of 2-alkenylarylethylamine derivatives. The process is believed to proceed through the formation of a key benzylic carbenium ion intermediate, which is then trapped intramolecularly by the nitrogen atom to form the heterocyclic ring. nih.gov This approach provides a smooth conversion to the isoindoline scaffold under acidic conditions. nih.gov

Synthesis from α,α′-Dibromo-o-xylene and Primary Amines

A classical and straightforward approach to N-substituted isoindolines involves the reaction of α,α′-dibromo-o-xylene with a primary amine. This reaction is a double nucleophilic substitution where the primary amine acts as the nucleophile, displacing the two bromide ions in a sequential manner to form the five-membered ring. The reaction typically requires a base to neutralize the hydrobromic acid generated during the reaction. This method is versatile for installing a wide variety of substituents on the isoindole nitrogen, depending on the choice of the primary amine used. For the synthesis of the parent this compound, a chiral primary amine would be required.

Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates

Palladium catalysis offers a modern and efficient one-step method for synthesizing the isoindole core, specifically leading to 2-substituted isoindole-1,3-diones (phthalimides). nih.govnih.govnih.gov This methodology utilizes readily available o-halobenzoate esters as starting materials, which react with primary amines and carbon monoxide in the presence of a palladium catalyst. nih.govnih.gov

The proposed mechanism involves a two-stage process. nih.govnih.gov First, the palladium catalyst facilitates the formation of an o-amidocarboxylate intermediate through a series of steps including oxidative addition of the palladium into the carbon-halogen bond, insertion of carbon monoxide, and subsequent reaction with the amine. In the second stage, a base-catalyzed intramolecular cyclization of this intermediate occurs to yield the final isoindole-1,3-dione product. nih.govnih.gov The reaction conditions are generally mild, and the method is tolerant of a range of functional groups on both the amine and the benzoate. nih.gov

Table 2: Examples of Isoindole-1,3-diones Synthesized via Palladium-Catalyzed Carbonylative Cyclization nih.gov

o-HalobenzoatePrimary AmineProductYield (%)
Methyl 2-iodobenzoateBenzylamine2-Benzylisoindoline-1,3-dione85
Methyl 2-iodobenzoaten-Butylamine2-Butylisoindoline-1,3-dione78
Methyl 2-bromobenzoateCyclohexylamine2-Cyclohexylisoindoline-1,3-dione75
Methyl 2-bromo-5-nitrobenzoateBenzylamine2-Benzyl-5-nitroisoindoline-1,3-dione91
Chemodivergent Syntheses from Levulinic Acid and Aromatic Amines

Chemodivergent synthesis allows for the generation of different products from the same set of starting materials by slightly altering the reaction conditions. A notable example is the cobalt-catalyzed reaction of levulinic acid and aromatic amines. nih.gov By tuning the amount of a hydrosilylating agent, such as phenylsilane (B129415), the reaction can be directed to selectively produce either pyrrolidones or the fully reduced pyrrolidines. nih.gov Since the isoindole structure contains a benzo-fused pyrrolidine (B122466) ring, this methodology provides a pathway to the core heterocyclic system. Specifically, using 3 equivalents of phenylsilane favors the formation of the pyrrolidine ring, which constitutes the backbone of the target isoindole structure when an o-substituted aromatic amine precursor is used. nih.gov

Metal-Catalyzed C-N Bond Formation via Metal Carbene Precursors

Transition-metal catalysis involving metal carbene intermediates has become a powerful tool for constructing heterocyclic rings. Various metals, including rhodium, cobalt, and gold, have been employed to catalyze C-N bond formation via cyclization reactions. For instance, cobalt-catalyzed oxidative C-H functionalization and cyclization cascades using α-diazoketones as carbene precursors can produce 3-mono- or 3,3-disubstituted isoindolinones in moderate to excellent yields.

More recently, gold-catalyzed reactions have demonstrated the formal insertion of a metal carbene complex into a carbon-carbon bond. mdpi.com While applied to the synthesis of 3H-indoles, the principle of generating a reactive metal carbene that facilitates intramolecular bond formation is a key strategy. These methods often involve the in-situ generation of a metal carbene, which then undergoes cyclization to form the new C-N bond of the heterocyclic ring, providing access to complex isoindolinone and related structures.

Derivatization and Functionalization Strategies

Once the core 2,3-dihydro-1H-isoindole skeleton is synthesized, further derivatization is often necessary to develop analogues with specific properties. Key strategies include functionalization of the nitrogen atom and substitution on the aromatic ring.

The nitrogen atom of the isoindoline ring is a common site for derivatization. The acidic proton on the nitrogen of a phthalimide (B116566) (isoindole-1,3-dione) precursor allows for easy N-alkylation or N-acylation reactions. nih.gov For example, N-substituted isoindole-1,3-diones can be prepared by reacting phthalimide with various alkyl halides or by undergoing Mannich-type reactions with formaldehyde (B43269) and a secondary amine. acs.org These N-substituted derivatives are important intermediates in medicinal chemistry. nih.gov

Functionalization of the aromatic ring allows for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. This can be achieved either by starting with an already substituted precursor, such as a substituted o-halobenzoate in the palladium-catalyzed cyclization, or by performing electrophilic aromatic substitution on the pre-formed isoindole ring. nih.gov For instance, novel 5-substituted-2,3-dihydro-1H-isoindoles have been designed and synthesized as part of drug discovery programs. nih.gov

Post-Synthetic Modification for Enhanced Structural Diversity

Post-synthetic modification (PSM) is a powerful strategy that involves the chemical transformation of a pre-existing molecular scaffold. This approach allows for the introduction of a wide array of functional groups onto a core structure, like this compound, without having to redesign the entire synthetic route from scratch. The primary targets for PSM on the isoindole scaffold are the electron-rich aromatic ring and, potentially, the nitrogen atom.

The benzene (B151609) ring of the isoindole system is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to modifying aromatic compounds. ksu.edu.sa The fusion of the pyrrolidine ring influences the reactivity and regioselectivity of these substitutions. ksu.edu.saquizgecko.com By subjecting the parent chiral isoindole to various electrophilic reagents, diverse analogues can be accessed. Common SEAr reactions applicable for PSM include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents. This group is highly valuable as it can be subsequently reduced to an amine, providing a vector for further functionalization.

Halogenation: The incorporation of halogens (Cl, Br, I) serves two purposes: it modifies the electronic properties of the molecule and installs a reactive handle for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, expanding the carbon framework of the molecule. For instance, acylation with acetyl chloride in the presence of a Lewis acid can introduce an acetyl group, which can then serve as a point for further derivatization. nih.gov

The specific position of substitution on the isoindole's benzene ring (positions 4, 5, 6, or 7) is dictated by the directing effects of the fused heterocyclic ring and any existing substituents.

Table 1: Examples of Post-Synthetic Modification via Electrophilic Aromatic Substitution on an Isoindole Scaffold

Reaction TypeElectrophilic ReagentFunctional Group IntroducedPotential for Further Transformation
NitrationNitric Acid/Sulfuric Acid-NO₂Reduction to amine (-NH₂)
BrominationN-Bromosuccinimide (NBS)-BrCross-coupling reactions (e.g., Suzuki, Heck)
AcylationAcetyl Chloride/AlCl₃-C(O)CH₃Oxidation, reduction, or alpha-functionalization
SulfonationPyridine-Sulfur Trioxide-SO₃HConversion to sulfonamides or sulfonyl halides

Nucleophilic Substitutions in the Isoindole Series

Nucleophilic substitution reactions are a foundational tool for introducing functional diversity in a molecule. chemguide.co.ukyoutube.com In the context of the isoindole series, these reactions are most effectively employed by first preparing a derivative that contains a suitable leaving group, typically a halogen. libretexts.org An isoindole scaffold substituted with a halogen, for example, at one of the aromatic positions (e.g., 4-bromo-1-methyl-2,3-dihydro-1H-isoindole), becomes a versatile substrate for a host of nucleophiles.

The carbon-halogen bond is polarized, with the carbon atom being electrophilic (partially positive) and thus susceptible to attack by an electron-rich nucleophile. libretexts.org This reaction displaces the halide ion and forms a new bond between the carbon and the nucleophile. The strength of the carbon-halogen bond (C-Cl > C-Br > C-I) and the nature of the nucleophile influence the reaction conditions required. libretexts.org

A wide variety of nucleophiles can be used to generate an extensive library of chiral isoindole analogues from a single halogenated precursor. This parallel synthesis approach is highly efficient for exploring the chemical space around the core scaffold.

Table 2: Derivatization of a Halo-Isoindole via Nucleophilic Substitution

NucleophileReagent ExampleFunctional Group IntroducedResulting Compound Class
HydroxideSodium Hydroxide (NaOH)-OHPhenol
AlkoxideSodium Methoxide (NaOCH₃)-OCH₃Aryl Ether
CyanideSodium Cyanide (NaCN)-CNBenzonitrile
ThiolateSodium Thiophenolate (NaSPh)-SPhThioether
AmineAmmonia (NH₃) or Alkylamine-NH₂ / -NHR / -NR₂Aniline / N-Alkylaniline
AzideSodium Azide (NaN₃)-N₃Aryl Azide

Functionalization for Further Chemical Transformations

A sophisticated approach to synthesis involves installing a "functional group handle"—a reactive moiety that is stable under certain conditions but can be selectively transformed in a subsequent step. This strategy opens the door to more complex molecular architectures that are not accessible through direct, one-step modifications. The functional groups introduced in the preceding sections often serve this exact purpose.

Cross-Coupling Reactions: A halogen atom (Br or I) installed on the aromatic ring of the isoindole scaffold is an ideal handle for palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid or a Stille coupling with an organostannane can be used to form new carbon-carbon bonds, attaching new aryl or alkyl groups to the isoindole core. rug.nl This is one of the most powerful methods for elaborating complex molecular scaffolds.

Amine Derivatization: A nitro group, introduced via nitration (see 2.2.1), can be readily reduced to a primary amine (-NH₂). This amine is a versatile functional handle that can undergo a vast number of subsequent reactions. It can be acylated to form amides, alkylated, or used as a nucleophile itself to build new heterocyclic rings fused to the isoindole framework.

Carbonyl Chemistry: An acyl group, introduced via a Friedel-Crafts reaction, provides a carbonyl handle. This ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. The alpha-position of the ketone can also be functionalized.

Chiral Derivatization: A reactive functional group on the isoindole, such as an amine or a carboxylic acid (which could be generated from oxidation of a methyl group), can be reacted with a chiral derivatizing agent (CDA). wikipedia.org This process converts the single enantiomer into a diastereomer, which can be useful for analytical purposes, such as determining enantiomeric purity by NMR or chromatography. wikipedia.orgnih.gov

By strategically planning the introduction and subsequent transformation of these functional handles, chemists can build intricate and diverse libraries of chiral isoindole analogues from a common starting material.

Iii. Spectroscopic and Analytical Characterization Techniques for Chiral Dihydroisoindoles

Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For chiral dihydroisoindoles, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-1-Methyl-2,3-dihydro-1H-isoindole would exhibit distinct signals for the aromatic protons, the diastereotopic methylene (B1212753) protons of the isoindoline (B1297411) ring, the methine proton at the chiral center (C1), and the methyl protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic methylene protons (at C3) and the methine proton (at C1) would likely resonate in the range of δ 3.5-4.5 ppm. The methyl group protons at the C1 position would appear as a doublet in the upfield region, due to coupling with the C1 methine proton. The precise chemical shifts and coupling constants are influenced by the solvent and the molecule's conformation. electronicsandbooks.com For instance, in related 2-substituted isoindoline derivatives, the methylene protons on the ring show distinct signals due to their chemical environment. electronicsandbooks.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would have signals in the δ 120-140 ppm range. The chiral methine carbon (C1) and the methylene carbon (C3) would appear in the aliphatic region, typically between δ 50-75 ppm. electronicsandbooks.com The methyl carbon signal would be found in the most upfield region of the spectrum. Broadband proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. mdpi.com The chemical shifts in related indole (B1671886) alkaloids are well-documented and serve as a reference for assigning signals in similar heterocyclic systems. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H~ 7.10 - 7.40 (m)~ 122.0 - 128.0
Aromatic Quaternary C-~ 138.0 - 140.0
C1-H (Methine)~ 4.0 - 4.5 (q)~ 65.0 - 73.0
C3-H₂ (Methylene)~ 3.8 - 4.3 (m)~ 55.0 - 58.0
N-HBroad singlet-
C1-CH₃~ 1.3 - 1.6 (d)~ 20.0 - 25.0

Note: Predicted values are based on data from structurally related isoindoline and indoline (B122111) derivatives. electronicsandbooks.comnih.govresearchgate.netproquest.com Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net

For this compound, the IR spectrum would be characterized by several key absorption bands:

N-H Stretch: A moderate, sharp peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are observed just below 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-N Stretch: The stretching vibration of the C-N bond of the amine is expected to appear in the 1020-1250 cm⁻¹ range.

C-H Bends: Bending vibrations for the CH₂ and CH₃ groups will be present in the 1375-1465 cm⁻¹ region. Out-of-plane bending of aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring, typically appearing in the 675-900 cm⁻¹ range.

The IR spectrum of the related compound 1-methylindole (B147185) shows a broad band for C-H stretching from 2800-3300 cm⁻¹, with specific peaks for unsaturated C-H (3050 cm⁻¹) and saturated C-H (2950 cm⁻¹). researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3010 - 3100Medium-Weak
Aliphatic C-HStretching2850 - 2960Medium-Strong
Amine N-HStretching3300 - 3500Medium, Sharp
Aromatic C=CStretching1450 - 1600Medium-Weak
Alkyl C-NStretching1020 - 1250Medium
Aromatic C-HOut-of-plane Bending675 - 900Strong

Note: Based on general IR correlation tables and data for related compounds like N-substituted isoindoline-1,3-diones and dihydroindoles. mdpi.comproquest.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and optical properties. The dihydroisoindole core contains a benzene ring, which is the primary chromophore. The absorption spectrum is expected to show bands corresponding to π → π* transitions of the aromatic system.

Typically, benzene and its simple derivatives exhibit a strong absorption band (E-band) around 200 nm and a weaker, fine-structured band (B-band) around 255 nm. The substitution on the benzene ring and the fusion of the dihydro-pyrrole ring in this compound would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. Studies on isoindole-1,3-dione derivatives have shown that the optical properties, including the absorbance band edge, can be calculated from their UV-Vis spectra. acgpubs.org

For chiral molecules, chiroptical spectroscopic methods like circular dichroism (CD) are particularly powerful. CD measures the differential absorption of left and right circularly polarized light, which can reveal information about the molecule's absolute configuration and conformation in solution. researchgate.net The interaction of chiral dihydroisoindoles with chiral light can lead to unique spectral signatures. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. thesciencein.org It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₉H₁₁N), the molecular weight is approximately 133.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 133. A common fragmentation pathway for benzylic amines involves the cleavage of the bond beta to the aromatic ring. A likely and prominent fragment would result from the loss of the methyl group (CH₃•), leading to a fragment ion at m/z = 118. This fragment corresponds to the stable 2,3-dihydro-1H-isoindolyl cation. Further fragmentation of the ring system could also occur. Analysis of mass spectra for related quinoline (B57606) and isoquinoline (B145761) compounds shows that fragmentation mechanisms can be proposed to account for the major peaks, often supported by the presence of metastable peaks. mcmaster.ca

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentFormula
133Molecular Ion [M]⁺[C₉H₁₁N]⁺
118[M - CH₃]⁺[C₈H₈N]⁺
91Tropylium ion or related isomer[C₇H₇]⁺

Note: Fragmentation is predicted based on the structure and common fragmentation pathways for benzylic amines. Data for the related compound 1-methylindoline (B1632755) shows a top peak at m/z 133. nih.gov

Fluorescence Excitation and Single-Vibronic-Level Dispersed Fluorescence Spectroscopy for Conformational Isomerism

Advanced techniques like fluorescence excitation and single-vibronic-level dispersed fluorescence (SVLDF) spectroscopy are particularly useful for studying the conformational isomerism of flexible molecules in the gas phase. By exciting a specific vibronic transition of a single conformer, SVLDF spectroscopy can map out the ground-state vibrational energy levels of that conformer. This allows for the differentiation of various stable conformations and the study of the energy landscape of the molecule, which is crucial for understanding stereochemical relationships.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects changes in the polarizability of a molecule's bonds during vibrations. For this compound, the Raman spectrum would provide information on the vibrations of the carbon skeleton and other functional groups.

Chromatographic Methodologies for Enantiomeric Purity Assessment and Separation

Chromatographic techniques are paramount for the separation of enantiomers and the determination of enantiomeric excess (e.e.). Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, each employing different strategies to achieve chiral recognition.

Gas chromatography is a highly sensitive analytical method for volatile compounds. However, to separate enantiomers like (R)- and this compound, which possess identical physical properties such as boiling point, a chiral environment must be introduced. One common indirect approach is chiral derivatization. chiralpedia.comyoutube.com

This method involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard, achiral GC column. youtube.com For secondary amines like 1-methyl-2,3-dihydro-1H-isoindole, reagents such as N-Trifluoroacetyl-L-prolyl chloride (TPC) or various chloroformates are employed to form diastereomeric amides or carbamates, respectively. nih.govobrnutafaza.hr The choice of CDA is crucial as it must react quantitatively with both enantiomers without causing racemization. chiralpedia.com

The resulting diastereomers will exhibit different retention times in the chromatogram, allowing for their quantification and the determination of the enantiomeric excess of the original sample.

Table 1: Representative GC Conditions for Separation of Chiral Amine Diastereomers This table presents typical conditions for the analysis of diastereomers formed from a chiral amine after derivatization, as specific data for this compound is not readily available in published literature.

ParameterValue
Analyte Diastereomeric amides of a chiral secondary amine
GC Column Standard achiral capillary column (e.g., DB-5 or HP-5MS)
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp at 10 °C/min to 280 °C
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Result Baseline separation of the two diastereomeric peaks

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis and purification of chiral compounds. csfarmacie.cz The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). chiralpedia.commdpi.com These phases are composed of a chiral selector immobilized onto a solid support, usually silica (B1680970) gel. mdpi.com

For the resolution of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective. mdpi.comyakhak.org Commercially available columns like Chiralpak® and Chiralcel® series fall into this category. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. sigmaaldrich.com Differences in the stability of these complexes lead to different retention times for the two enantiomers.

The enantiomeric excess (e.e.) of a sample of 1-methyl-2,3-dihydro-1H-isoindole can be accurately determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol, is optimized to achieve the best balance between resolution and analysis time. mdpi.comresearchgate.net

Table 2: Representative HPLC Conditions for Enantiomeric Resolution of a Chiral Amine This table illustrates a typical method for the direct enantioseparation of a chiral amine on a polysaccharide-based CSP, reflecting common practice for compounds structurally similar to 1-Methyl-2,3-dihydro-1H-isoindole.

ParameterValue
Analyte Racemic 1-phenylethylamine (B125046) (structurally related amine)
HPLC Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Result Baseline separation of (R)- and (S)-enantiomers

Iv. Theoretical and Computational Investigations of Chiral Dihydroisoindoles

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic properties and reactivity of complex structures like chiral dihydroisoindoles.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. It is frequently used to investigate isoindole derivatives due to its balance of accuracy and computational cost. nih.govnih.gov Studies on related systems, such as isoindoline-1,3-dione derivatives, often employ the B3LYP functional combined with basis sets like 6-311G(d,p) to optimize molecular geometries and calculate electronic properties. bohrium.comtandfonline.comtandfonline.com These calculations provide a detailed map of the electron distribution, which is crucial for understanding and predicting the molecule's chemical reactivity, stability, and potential interaction with other molecules. nih.gov The resulting electronic data helps identify sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new functional derivatives. bohrium.com

The frontier molecular orbitals (FMOs)—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the first empty orbital that can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a chiral derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations determined a HOMO-LUMO gap of 4.59 eV, indicating significant stability. nih.gov

Table 1: Frontier Molecular Orbital Properties of a Chiral Isoindole Derivative

ParameterValue (eV)Reference
HOMO Energy-6.88 nih.gov
LUMO Energy-2.29 nih.gov
HOMO-LUMO Gap (ΔE) 4.59 nih.gov

Note: Data is for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, a structurally related chiral compound.

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic descriptors that quantify the energy required to remove an electron and the energy released when an electron is accepted, respectively. Within the framework of DFT, these can be approximated using the energies of the frontier orbitals via Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

These values are crucial for understanding the behavior of chiral dihydroisoindoles in redox reactions and charge-transfer processes. Using the data from the related chiral isoindole derivative, the theoretical IP and EA can be estimated. nih.gov

Table 2: Calculated Ionization Potential and Electron Affinity of a Chiral Isoindole Derivative

PropertyValue (eV)Reference
Ionization Potential (IP)6.88 nih.gov
Electron Affinity (EA)2.29 nih.gov

Note: Values are calculated based on the HOMO/LUMO energies of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester.

Molecular Modeling and Simulation

Beyond electronic properties, molecular modeling provides critical insights into the three-dimensional arrangement of molecules and the non-covalent interactions that govern their assembly in condensed phases.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density. nih.gov This method can define atoms and bonds as expressions of the observable electron density distribution. In a combined experimental and theoretical study of isoindole derivatives, QTAIM was used to quantitatively and qualitatively characterize a variety of weak intermolecular contacts, such as C-H···π and π···π stacking interactions. nih.gov By locating bond critical points (BCPs) and analyzing their properties, QTAIM provides a rigorous physical basis for describing the nature and strength of the forces that hold molecules together in a crystal.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This technique maps the electron distribution on a unique molecular surface, providing a visual representation of interaction sites. The surface can be decorated with functions like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating their significance.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Isoindoline-1,3-dione Derivatives

Intermolecular ContactContribution Range (%)Reference
H···H24.4 – 36.5 bohrium.comtandfonline.comtandfonline.com
O···H / H···O8.7 – 12.1 bohrium.comtandfonline.comtandfonline.com
C···H / H···C5.4 – 10.6 bohrium.comtandfonline.comtandfonline.com
S···H / H···S4.5 – 5.6 bohrium.comtandfonline.comtandfonline.com

Note: Data is from a study on 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, which are structurally related to the title compound class.

This analysis demonstrates that even seemingly weak interactions like hydrogen-hydrogen contacts can make up a significant portion of the forces governing the supramolecular architecture. bohrium.comtandfonline.comtandfonline.com

Conformational Analysis and Energy Minimization

The three-dimensional structure of chiral molecules is fundamental to their reactivity and interaction with other chiral entities. Conformational analysis of (S)-1-Methyl-2,3-dihydro-1H-isoindole involves the identification of all possible spatial arrangements of its atoms (conformers) that result from rotation around single bonds and the puckering of the five-membered dihydroisoindole ring. The flexibility of small molecules can lead to a variety of conformations. nih.gov

The dihydroisoindole core, being a five-membered ring fused to a benzene (B151609) ring, is not planar. The five-membered ring can adopt various puckered conformations, often described as envelope or twist forms. For the substituted compound this compound, the methyl group at the chiral center (C1) can exist in different orientations relative to the ring, primarily pseudo-axial and pseudo-equatorial positions. Each of these will have a distinct energy level.

Energy minimization calculations, employing methods such as Density Functional Theory (DFT) or ab initio calculations, are used to determine the relative stability of these conformers. The calculations aim to find the geometry of each conformer that corresponds to a local minimum on the potential energy surface. The conformer with the lowest calculated energy is the most stable and, therefore, the most populated at thermal equilibrium.

For instance, in a related system, 1,3-dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide, the five-membered ring was found to adopt an envelope conformation. nih.gov It is expected that the dihydroisoindole ring in this compound would also exhibit such puckering. The relative energies of the pseudo-axial and pseudo-equatorial conformers of the methyl group are critical for predicting the molecule's preferred shape and its approach in chemical reactions.

Table 1: Illustrative Conformational Energy Profile for this compound This table is illustrative and based on typical computational results for similar structures. Actual values would require specific quantum chemical calculations.

Conformer Dihedral Angle (H-C1-N-C8a) Relative Energy (kcal/mol) Population (%) at 298 K
Pseudo-equatorial ~150° 0.00 85.2

Computational Approaches in Asymmetric Synthesis Design

Computational chemistry is an indispensable tool in the design and optimization of asymmetric syntheses. psu.edu By modeling reactants, catalysts, and transition states, it is possible to gain insights that are difficult to obtain through experimental means alone.

Computational mechanistic studies are employed to elucidate the step-by-step pathway of a chemical reaction. For the synthesis of chiral dihydroisoindoles, this involves modeling the interaction of the starting materials with the catalyst and tracing the energy profile of the reaction from reactants to products.

A common route to chiral 1-substituted dihydroisoindoles involves the asymmetric reduction of a corresponding imine or the addition of a nucleophile to an iminium ion intermediate. nih.gov For example, in the asymmetric synthesis of related nitrogen heterocycles, detailed mechanistic studies have been performed on catalytic asymmetric addition reactions. nih.gov These studies often reveal the crucial role of the catalyst in forming a reactive intermediate and controlling the stereochemical outcome.

Computational modeling can map out the entire reaction coordinate, identifying key intermediates and transition states. The calculated activation energies for different possible pathways allow chemists to understand why a particular stereoisomer is formed preferentially. For the synthesis of this compound, one could computationally investigate a rhodium- or iridium-catalyzed asymmetric hydrogenation of 1-methyl-2,3-dihydro-1H-isoindol-1-ium. The calculations would model the coordination of the substrate to the chiral metal catalyst, the oxidative addition of hydrogen, and the subsequent migratory insertion steps, comparing the transition state energies for the pathways leading to the (S) and (R) enantiomers.

Table 2: Illustrative Comparison of Calculated Activation Energies for Competing Reaction Pathways This table is for illustrative purposes to demonstrate the application of computational studies in mechanistic elucidation.

Reaction Pathway Catalyst System Rate-Determining Step Calculated Activation Energy (ΔG‡, kcal/mol) Predicted Major Product
Pathway A (Re-face attack) (R,R)-Ph-BPE-Rh Hydride transfer 20.5 (R)-1-Methyl-2,3-dihydro-1H-isoindole

A primary goal of computational studies in asymmetric synthesis is the accurate prediction of stereoselectivity. By calculating the energies of the diastereomeric transition states that lead to the different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction can be predicted. The difference in the free energies of the transition states (ΔΔG‡) is directly related to the ratio of the products.

For the synthesis of chiral 1-substituted isoindolin-1-ones, computational studies have been used to rationalize the observed high diastereoselectivity. organic-chemistry.org DFT calculations can be performed to understand the origin of stereocontrol in such reactions. researchgate.net These models often reveal that non-covalent interactions, such as steric hindrance, hydrogen bonds, or CH-π interactions between the substrate, the catalyst, and the reagents, are responsible for stabilizing one transition state over the other. psu.edu

In designing a synthesis for this compound, computational models could be used to screen a variety of chiral catalysts and reaction conditions in silico. psu.edu This allows for the rational selection of the most promising catalytic system before extensive experimental work is undertaken. The models can predict how changes to the catalyst's structure or the substrate will impact the stereochemical outcome, accelerating the development of highly stereoselective reactions. Theoretical studies can provide qualitative agreement with experimental results and correctly predict the regiochemistry and stereochemistry of reactions. nih.gov

Table 3: Illustrative Prediction of Enantiomeric Excess from Calculated Transition State Energies This table illustrates how computational data can be used to predict the stereochemical outcome of a reaction.

Chiral Catalyst Transition State Calculated Free Energy (G, Hartrees) ΔΔG‡ (kcal/mol) Predicted ee (%)
Catalyst A TS-(S) -450.12345 0.0 95% (S)
TS-(R) -450.12000 2.16
Catalyst B TS-(S) -480.65432 0.0 70% (S)

V. Advanced Applications in Chemical Sciences and Engineering

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The temporary incorporation of a stereogenic unit, known as a chiral auxiliary, into a prochiral substrate is a powerful strategy to control the stereochemical outcome of a chemical reaction. wikipedia.orgsigmaaldrich.com This approach is fundamental to asymmetric synthesis, which is critical for producing enantiomerically pure compounds, particularly for pharmaceutical and biological applications. sigmaaldrich.comnih.gov

The isoindole ring system represents a favored scaffold in the development of new chiral inducing agents. researchgate.net The inherent chirality of molecules like (S)-1-Methyl-2,3-dihydro-1H-isoindole can be leveraged to guide the stereoselective formation of new chemical bonds. In asymmetric synthesis, a chiral auxiliary is covalently attached to a non-chiral substrate, creating a diastereomeric intermediate. scielo.org.mx This intermediate's structure provides a predictable stereo-differentiated environment, directing subsequent reactions to occur with high diastereoselectivity. scielo.org.mx After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

The synthesis of enantiopure isoindolinones, for instance, is a challenging but important area of research, as the enantiopure forms often exhibit enhanced biological properties. researchgate.net The development of methods to construct these chiral frameworks, such as palladium-catalyzed asymmetric C-H activation, has led to the synthesis of various enantioenriched isoindoline (B1297411) derivatives with high yields. chinesechemsoc.org These synthetic advancements underscore the utility of the isoindole scaffold as a foundational element for creating new and effective chiral auxiliaries for complex chemical transformations.

Isoindole-based structures play a significant role in enantioselective catalysis, where a small amount of a chiral catalyst directs the formation of a large quantity of a chiral product. The development of palladium-catalyzed asymmetric intramolecular allylic C-H amination provides a highly efficient method for synthesizing a range of biologically important, enantioenriched isoindolines with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org

Furthermore, chiral ligands derived from isoindole-related structures are crucial for inducing chirality in catalytic reactions. For example, chiral phosphoric acid derivatives have been successfully used in the catalytic asymmetric cascade reactions of 7-vinylindoles to construct complex molecular frameworks with excellent optical purity (>95:5 d.r., 94->99% ee). nih.gov Similarly, SPINOL-based chiral phosphoric acids have proven effective in the N-selective alkylation of indole (B1671886) derivatives, achieving good to excellent enantiomeric excess. mdpi.com The strategic design of these catalysts, often involving the creation of a specific chiral environment around a metal center or through hydrogen bonding interactions, is key to their success in controlling stereoselectivity. chinesechemsoc.orgnih.gov

Table 1: Examples of Enantioselective Syntheses Involving Isoindole-Related Scaffolds This table is interactive. Click on the headers to sort.

Method Product Type Catalyst/Auxiliary System Enantioselectivity (ee) Yield Reference
Palladium-Catalyzed Asymmetric Allylic C-H Amination Chiral Isoindolines Palladium / Chiral Ligand Up to 98% Up to 98% chinesechemsoc.org
Asymmetric Cascade Reaction C7-Functionalized Indoles Chiral Phosphoric Acid 94% to >99% Not specified nih.gov
N-Selective Alkylation N-Substituted Indoles SPINOL-based Chiral Phosphoric Acid Up to 99% Up to 96% mdpi.com
Asymmetric Synthesis of 1,2-Amino Alcohols Chiral Amino Alcohols (S)-indoline chiral auxiliary Up to >99% de High nih.gov

Material Science Applications of Isoindole Derivatives

The conjugated π-electron system and adaptable structure of isoindole derivatives make them highly suitable for applications in materials science, particularly in the development of advanced optical and electronic materials. jchemrev.comdergipark.org.tr

Boron-dipyrromethene (BODIPY) dyes are known for their excellent photophysical properties. The incorporation of an isoindole unit into the BODIPY core has led to a new class of high-performance fluorophores that exhibit strong absorption and bright fluorescence emission in the red to near-infrared (NIR) region. acs.orgnih.gov These isoindole-BODIPY dyes possess several desirable characteristics, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability. researchgate.net

Researchers have developed efficient, one-pot synthesis methods for these dyes, allowing for fine-tuning of their spectroscopic properties over a wide wavelength range (590–714 nm) by altering substituents. researchgate.net For example, the introduction of an indole-containing morpholine (B109124) moiety to a BODIPY core is a strategy for designing dyes for fluorescence imaging. rsc.org Some of these dyes demonstrate solvent-dependent fluorescence, while others maintain stable emission across solvents of varying polarities. acs.orgnih.gov This versatility makes them promising candidates for various applications, including as fluorescent labels and probes in biological imaging. rsc.orgnih.gov

Table 2: Photophysical Properties of Selected Isoindole-BODIPY Dyes This table is interactive. Click on the headers to sort.

Dye Absorption Max (λ_abs) Emission Max (λ_em) Fluorescence Quantum Yield (Φ_F) Key Feature Reference
BODIPY 3ad ~650 nm ~665 nm High Excellent Photostability researchgate.net
BODIPY 6b ~700 nm ~715 nm High Excellent Photostability researchgate.net
Dimethylamine-functionalized Isoindole BODIPY Not Specified 805 nm Weak (turn-on response to pH) NIR fluorescence, pH sensor acs.orgnih.gov
IBDP-Lys ~515 nm Not Specified 0.37% Photosensitizer for imaging rsc.org
I2BDP-Lys ~531 nm Not Specified 0.71% Enhanced photosensitizer rsc.org

Phthalocyanines as Metal-Containing Cyclic Tetramers

Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds composed of four isoindole units linked by aza (-N=) bridges, structurally similar to porphyrins. dergipark.org.trnih.gov These molecules can chelate a wide variety of metal ions in their central cavity, forming metal-phthalocyanines (M-Pcs). dergipark.org.trnih.gov The synthesis of phthalocyanines can be achieved from precursors like phthalimide (B116566) or o-cyanobenzamide. rsc.org

Phthalocyanines are known for their exceptional thermal stability and resistance to acids and bases. jchemrev.com They exhibit strong absorption in the red region of the visible spectrum, which makes them suitable for applications such as photodynamic therapy. jchemrev.com However, unsubstituted phthalocyanines often suffer from poor solubility in common organic solvents, a challenge that can be addressed by introducing substituents or by synthesizing related, non-planar structures like subphthalocyanines (SubPCs), which consist of three isoindole units. nih.gov The ability to modify the peripheral structure and the central metal ion allows for the tuning of their electronic and photophysical properties for specific applications in fields like chemical sensing and solar cells. jchemrev.comnih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com Organic materials, including derivatives of isoindole, have attracted significant attention for NLO applications due to their potential for large and fast nonlinearities, high optical damage thresholds, and molecular design flexibility. researchgate.netnih.gov

Theoretical and computational studies on molecules like isoindoline-1,3-dione-fullerene-isoindoline-1,3-dione have been conducted to evaluate their NLO properties. researchgate.net The key factors for NLO activity are a molecule's hyperpolarizability and the potential for intramolecular charge transfer. researchgate.net Calculations of properties such as static polarizability and first static hyperpolarizability suggest that certain isoindole derivatives have a good propensity for NLO activity. researchgate.net Similarly, experimental and computational studies on indole-7-carboxyldehyde have shown high values for dipole moment, linear polarizability, and first-order hyperpolarizability, indicating its potential as an NLO material. researchgate.net The strategic design of donor-acceptor systems within the molecular structure is a common approach to enhance these NLO properties. researchgate.netnih.gov

Bioisosteric Replacement and Scaffold Hopping in Chemical Design

The concepts of bioisosteric replacement and scaffold hopping are central to modern medicinal chemistry and drug design. These strategies aim to modify a known active molecule to improve its properties, such as potency, selectivity, and pharmacokinetic profile, or to discover new chemical entities with similar biological activity but novel intellectual property space.

The isoindoline framework is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is recurrently found in biologically active compounds. mdpi.com Its prevalence in natural products and successful synthetic drugs makes it an excellent starting point for exploring chemical space to identify new therapeutic agents. mdpi.comnih.gov The rigid bicyclic structure of isoindoline provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets.

Scaffold hopping involves replacing the central core of a known active compound with a different scaffold, like isoindoline, while maintaining the original biological activity. This technique is used to move into novel chemical space and to improve properties such as synthetic accessibility and drug-likeness. researchgate.net The isoindoline scaffold is particularly useful in this regard due to its versatile synthesis and the ability to introduce diverse substituents at various positions. The synthesis of polycyclic isoindolines through methods like the Pictet-Spengler-type cyclization of in situ-generated isoindoliums demonstrates the potential to create complex and diverse molecular architectures based on this core. nih.gov

Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is another key strategy where the isoindoline scaffold is employed. researchgate.net This can be seen in the development of various isoindoline-based drugs where modifications to the core structure or its substituents lead to optimized pharmacological profiles.

The rational design of compounds based on the isoindoline scaffold relies on understanding the structure-activity relationships (SAR) and employing pharmacophore modeling.

Structure-Activity Relationship (SAR) Studies: SAR studies investigate how changes in the molecular structure of a compound affect its biological activity. For isoindoline derivatives, this involves systematically modifying the scaffold and observing the impact on potency and selectivity. For instance, studies on isoindolinyl benzisoxazolpiperidines as dopamine (B1211576) D4 receptor antagonists explored the effects of substituting the isoindoline ring and the chirality of a hydroxymethyl side chain. nih.gov It was found that the S-enantiomer was more potent, and various substitutions on the isoindoline ring led to significant differences in selectivity over other receptors. nih.gov Similarly, in the context of anticancer agents, the type and position of substituents on the isoindole-1,3(2H)-dione scaffold have been shown to be critical for their cytotoxic effects. benthamdirect.com For example, the presence of specific silyl (B83357) ether and bromine groups can enhance anticancer activity. benthamdirect.com

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govyoutube.com This model can then be used as a template to design new molecules with a high probability of being active. For the isoindoline scaffold, a pharmacophore model might define the spatial relationships between hydrogen bond donors, acceptors, aromatic rings, and hydrophobic features that are crucial for binding to a specific biological target. A study on acid ceramidase inhibitors identified a pharmacophore model where a 6+5 fused ring heterocycle, such as isoindoline-1,3-dione, functionalized at the endocyclic amino group, was critical for inhibition. acs.org

Key Design Principles for Modifying the Isoindoline Scaffold:

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the isoindoline scaffold can modulate the electronic properties of the molecule, affecting its binding affinity and pharmacokinetic properties.

Modification of the Pyrrolidine (B122466) Ring: The nitrogen atom of the isoindoline ring is a key handle for modification. Alkylation, acylation, or incorporation into larger ring systems can significantly alter the compound's biological activity and physical properties. The chirality at substituted positions on this ring can also be a critical determinant of potency and selectivity. nih.gov

Introduction of Fused Rings: Fusing additional rings to the isoindoline core can create more complex, rigid structures that can explore different regions of a target's binding site. This is exemplified by the structure of mazindol, which features an additional five-membered ring fused to the isoindoline skeleton. mdpi.com

Oxidation State: The isoindoline core can exist in different oxidation states, such as isoindolinone and phthalimide. nih.gov These variations alter the geometry and electronic properties of the scaffold, providing another avenue for tuning biological activity.

By applying these design principles, chemists can systematically explore the chemical space around the isoindoline scaffold to develop new molecules with desired properties for a wide range of applications, from materials science to medicine.

Vi. Future Directions and Emerging Research Avenues in Chiral Dihydroisoindole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, pushing for the development of routes that are not only efficient but also environmentally benign. For chiral dihydroisoindoles, this translates into a move away from classical, often wasteful, methods towards more sustainable and atom-economical alternatives.

A key area of focus is the utilization of biocatalysis . Inspired by the successful use of whole-cell systems like Daucus carota (carrot) roots for the asymmetric reduction of ketones to chiral alcohols, researchers are exploring enzymatic and whole-cell approaches for the synthesis of chiral amines and heterocyclic compounds. nih.govnih.gov These methods offer high regio- and stereoselectivity under mild conditions, reducing the need for toxic reagents and energy-intensive processes. nih.govnih.gov

Another promising direction is the advancement of C-H activation/functionalization reactions . Palladium-catalyzed asymmetric intramolecular allylic C-H amination, for instance, provides a highly efficient and atom-economical pathway to various substituted chiral isoindolines. chinesechemsoc.org This method avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and minimizing waste. The ongoing development of such protocols aims for broader substrate compatibility and even milder reaction conditions. chinesechemsoc.org

Table 1: Comparison of Synthetic Strategies for Chiral Dihydroisoindoles

Synthetic Strategy Key Advantages Challenges & Future Research Focus
Biocatalysis High enantioselectivity, mild conditions, environmentally sustainable. nih.govnih.govLong reaction times, high biocatalyst loading, limited substrate scope; research into enzyme engineering and optimizing reaction conditions. nih.govnih.gov
C-H Activation High atom economy, reduced number of synthetic steps, mild conditions. chinesechemsoc.orgCatalyst cost and sensitivity, expanding substrate scope, precise stereocontrol. chinesechemsoc.org
Improved Classical Routes Utilizes well-understood reactions, potential for scalability. wikipedia.orgOften require multiple steps, may use harsh reagents; focus on process optimization and greener alternatives.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The heart of asymmetric synthesis lies in the catalyst. The exploration of novel catalytic systems is paramount for achieving high enantioselectivity in the synthesis of complex molecules like (S)-1-Methyl-2,3-dihydro-1H-isoindole.

Transition metal catalysis continues to be a dominant force. Palladium complexes, when paired with chiral phosphoramidite (B1245037) or mono-N-protected amino acid (MPAA) ligands, have proven effective in catalyzing enantioselective C-H activation and annulation reactions to form chiral isoindoline (B1297411) derivatives. chinesechemsoc.org Future work will likely involve designing new ligand architectures to improve enantioselectivity and expand the range of accessible transformations.

Organocatalysis offers a metal-free alternative, mitigating concerns about cost and toxicity. Chiral phosphoric acids, for example, have been successfully used in the asymmetric dearomatization of indoles to create chiral indolenines and fused indolines. rsc.org Similarly, bifunctional organocatalysts, such as Takemoto's catalyst, and chiral phase transfer catalysts are being investigated for the asymmetric synthesis of isoindolinone structures, a close relative of the dihydroisoindole core. nih.govmdpi.com

Emerging trends in catalyst design include the development of:

Chiral Metal-Organic Frameworks (MOFs): These materials offer high surface areas and tunable chiral environments. numberanalytics.com

Supramolecular Assemblies: These can create unique chiral catalysts with tailored properties. numberanalytics.com

Biocatalysts: Enzymes offer unparalleled enantioselectivity for specific transformations. numberanalytics.com

The systematic screening and optimization of these diverse catalytic systems will be crucial for discovering highly efficient and selective routes to specific chiral dihydroisoindole targets.

Advanced Computational Tools for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern synthetic chemistry, accelerating the development of new catalysts and reactions. For chiral dihydroisoindole synthesis, these tools provide deep mechanistic insights and enable the predictive design of catalysts.

Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations are used to model reaction pathways, calculate the energies of transition states, and rationalize the origins of enantioselectivity. chiralpedia.comnih.gov By comparing the energy barriers for the formation of different enantiomers, chemists can understand how a chiral catalyst controls the stereochemical outcome of a reaction. chiralpedia.comacs.org Such studies have been applied to various isoindole-related systems, providing valuable information on their electronic structure and reactivity. nih.goveurjchem.comresearchgate.netmdpi.com

Beyond post-hoc rationalization, computational tools are increasingly used for predictive purposes . chiralpedia.com Computer-aided design protocols allow for the in silico screening of large libraries of potential chiral ligands before they are synthesized in the lab. nih.govnih.gov Techniques like Molecular Field Analysis (MFA) can use datasets of calculated transition state structures to design new catalysts with improved enantioselectivity. chemrxiv.org This iterative cycle of computational prediction guiding experimental work, which in turn refines the computational models, significantly accelerates the catalyst development process. chiralpedia.com

Table 2: Role of Computational Tools in Chiral Dihydroisoindole Chemistry

Computational Tool Application Impact on Research
Density Functional Theory (DFT) Mechanistic elucidation, transition state analysis, calculation of molecular properties. chiralpedia.comnih.govProvides fundamental understanding of reaction pathways and the source of enantioselectivity. acs.org
Molecular Modeling / Dynamics (MD) Simulation of catalyst-substrate interactions, exploration of conformational flexibility. chiralpedia.comHelps visualize the dynamic behavior of molecules and identify key interactions for stereocontrol. chiralpedia.com
Database Searching (e.g., CSD) Identification of new chiral ligand scaffolds. nih.govAccelerates the discovery of novel structural motifs for catalysts. nih.gov
Molecular Field Analysis (MFA) Data-driven design of chiral catalysts with improved selectivity. chemrxiv.orgEnables quantitative prediction and optimization of catalyst performance.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemical data is revolutionizing reaction development. rsc.org In asymmetric catalysis, where success often depends on the complex interplay of catalyst, substrate, and reaction conditions, ML models offer powerful predictive capabilities that can dramatically reduce the experimental effort required for optimization. azorobotics.comnih.gov

ML algorithms, such as random forest (RF) and deep neural networks (DNN) , can be trained on existing reaction data to predict the enantioselectivity of new catalyst-substrate combinations with remarkable accuracy. pnas.orgnih.govrsc.org These models can identify subtle patterns and relationships that are not obvious to human chemists, guiding researchers toward the most promising areas of chemical space. rsc.org A key advantage is the ability to make accurate predictions even from small or moderately selective training datasets, accelerating the discovery of highly selective catalysts. azorobotics.comchemrxiv.org

Beyond prediction, ML is being integrated into automated workflows . rsc.org Bayesian optimization and other active learning strategies can intelligently guide high-throughput experimentation, minimizing the number of experiments needed to identify optimal reaction conditions or catalysts with broad substrate generality. ubc.cabeilstein-journals.org This data-driven approach transforms the traditional, labor-intensive process of reaction optimization into a more efficient, intelligence-guided workflow. rsc.org As these technologies mature, they will become increasingly central to the rapid development of synthetic routes for complex chiral targets like this compound.

Expansion of Applications in Specialized Chemical and Materials Science Fields

While the primary driver for chiral dihydroisoindole synthesis has been pharmaceuticals, future research will see an expansion of their applications into advanced materials science. The unique structural and chiral properties of these compounds make them attractive building blocks for novel functional materials.

One established application is the use of the 4,7-dihydroisoindole core as a synthon for creating extended porphyrins . These larger porphyrin analogues are of significant interest for their optical properties and potential use in nonlinear optics and other optical applications. wikipedia.org

More broadly, the field of chiral materials is rapidly growing, with applications in electronics, photonics, and spintronics. chiralpedia.com Chiral organic molecules are being explored for their ability to:

Interact with polarized light: This is crucial for creating more efficient LEDs, advanced 3D displays, and encrypted communication technologies. imperial.ac.ukyoutube.com

Control electron spin (Spintronics): Chiral materials can induce spin selectivity in electron transport, a property known as chirality-induced spin selectivity (CISS). This could lead to new types of data storage media and low-energy computing devices. imperial.ac.ukyale.edu

Act as chiral sensors: Chiral dihydroisoindole derivatives could be functionalized to create receptors for the enantioselective recognition of other molecules, as has been demonstrated with other chiral macrocycles. nih.gov

The incorporation of the this compound moiety into polymers, liquid crystals, or perovskite structures could impart unique chiroptical and electronic properties, opening up new avenues in materials design and technology. chiralpedia.comyale.edu Research in this area will focus on synthesizing and characterizing these new materials to unlock their potential in next-generation devices. imperial.ac.ukyoutube.com

Q & A

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Segregate organic waste and dispose via licensed hazardous waste services.
  • Solvent Risks : Avoid 1-methyl-2-pyrrolidinone (if used) due to reproductive toxicity; substitute with safer solvents where possible .

How can solvent polarity affect the yield of this compound during synthesis?

Advanced Question
Solvent choice impacts reaction kinetics and byproduct formation:

  • Polar Protic Solvents (e.g., ethanol): Stabilize charged intermediates but may promote hydrolysis.
  • Nonpolar Solvents (e.g., toluene): Favor cyclization but slow reaction rates.
  • Case Study : In ZCO/CNT composite synthesis, 1-methyl-2-pyrrolidinone increased dielectric constant, altering reaction pathways and carbon content . Optimize via solvent screening (e.g., Hansen solubility parameters).

How should researchers address contradictions in NMR data during structural characterization?

Advanced Question
Contradictions (e.g., unexpected coupling constants) require iterative analysis:

Verify Purity : Check via HPLC or GC-MS to rule out impurities.

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Cross-Validation : Compare with computational predictions (DFT-optimized structures) or alternative methods like IR/Raman spectroscopy .

Iterative Refinement : Revisit synthetic steps if stereochemical assignments conflict with SC-XRD data .

What computational methods are used to predict the pharmacological activity of this compound?

Advanced Question

  • Docking Studies : Model interactions with targets like NMDA receptors (e.g., AutoDock Vina) using crystal structures from the PDB .
  • MD Simulations : Assess binding stability (e.g., GROMACS) over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity. For example, logP <3 suggests favorable blood-brain barrier penetration.

How do researchers optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

Advanced Question

  • Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
  • Kinetic Resolution : Employ enzymes (lipases) or chiral stationary phases in HPLC for ee analysis.
  • Case Study : Benzylation of (S)-indoline-2-carboxylic acid achieved >90% ee via Pd-catalyzed asymmetric allylic alkylation .

What analytical techniques resolve challenges in quantifying trace impurities in this compound?

Advanced Question

  • LC-MS/MS : Detect impurities at ppm levels using MRM transitions.
  • NMR with Cryoprobes : Enhance sensitivity for low-abundance species.
  • Elemental Analysis : ICP-MS identifies heavy metal residues (e.g., Pd from catalytic steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.